2-Bromo-5-fluorobenzaldehyde
Overview
Description
2-Bromo-5-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .
Synthesis Analysis
This compound can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position .
Molecular Structure Analysis
In the title compound, C7H4BrFO, the benzaldehyde O atom is found to be trans to the 2-bromo substituent . In the crystal, short Br⋯F inter-actions between the bromine and fluorine substituents are observed .
Chemical Reactions Analysis
This compound is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used in the synthesis of 5-arylindazolo [3,2-b]quinazolin-7 (5H)-one by reacting with 2-amino-N’-arylbenzohydrazide in the presence of Copper (I) bromide by the Ullmann-type reaction .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.01 g/mol . It has a density of 1.71 g/mL at 25 °C (lit.) . The boiling point is 225.8±20.0 °C at 760 mmHg . It has a refractive index of n20/D 1.57 (lit.) .
Scientific Research Applications
Synthesis and Antimicrobial Screening
2-Bromo-5-fluorobenzaldehyde is used in the synthesis of various compounds with potential antimicrobial activities. For example, when treated with substituted hydroxyacetophenones, it yields chalcones, which upon further processing can lead to compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one. These compounds have been tested and show promise in antimicrobial applications (Jagadhani, Kundalikar, & Karale, 2014) (Jagadhani, Kundlikar, & Karale, 2015).
Chemical Synthesis
In chemical synthesis, this compound plays a crucial role as an intermediate in various synthetic pathways. It is involved in the synthesis of compounds like Methyl 4-Bromo-2-methoxybenzoate, a process that includes steps like bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).
Spectroscopy and Structural Analysis
This compound is also a subject of study in spectroscopy and structural analysis. Research has been conducted to understand its molecular structure and spectral characteristics, using techniques like FT-IR, FT-Raman, and ab initio/DFT calculations (Hiremath & Sundius, 2009).
Application in Organic Chemistry
This compound is also significant in the field of organic chemistry. It has been used in the synthesis of various organic compounds, demonstrating its versatility as a reactant. For instance, it has been involved in the highly stereoselective synthesis of 2-aminobenzylidene derivatives (Xu et al., 2014).
Metal Complexation Studies
Research has also been conducted on the complexation of this compound with different metals. This includes the synthesis of mononuclear complexes with metals like Cu(II), Zn(II), and Hg(II), which were characterized for their antimicrobial activities (Kumar & Santhi, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .
Mode of Action
It is known that it can be prepared by reacting 2-bromo-5-fluorotoluene with n-bromosuccinimide . This suggests that it may interact with its targets through a free radical reaction .
Biochemical Pathways
It is used in the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are known to interact with various biochemical pathways.
Pharmacokinetics
Its molecular weight of 20301 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors . This suggests that it may have a role in facilitating molecular recognition and binding.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored at a temperature between 2-8°C . It should also be kept away from heat, flames, and sparks to prevent hazardous combustion products .
Properties
IUPAC Name |
2-bromo-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCIKJLMFVWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378371 | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94569-84-3 | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Bromo-5-fluorobenzaldehyde?
A1: this compound is an aromatic aldehyde derivative. Crystallographic analysis reveals that the molecule adopts a conformation where the benzaldehyde oxygen atom is trans to the bromine atom at the 2-position []. Additionally, the crystal structure is stabilized by short Br⋯F interactions between neighboring molecules, with distances ranging from 3.1878 Å to 3.3675 Å []. Furthermore, offset face-to-face π-stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the crystal packing [].
Q2: Are there any computational studies on this compound?
A2: While detailed computational studies are not available in the provided abstracts, one mentions the use of "ab initio/DFT electronic structure calculations and normal coordinate analysis" []. This suggests researchers have employed computational methods to investigate the electronic structure and vibrational properties of the molecule. Further research exploring these calculations could provide valuable insights into the reactivity and potential applications of this compound.
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